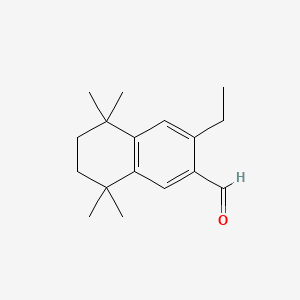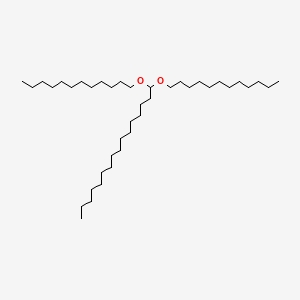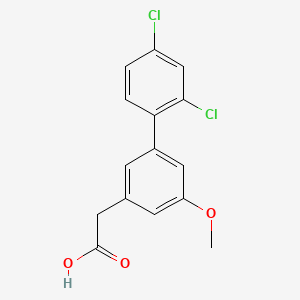
Hexyl tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl tetradecanoate is a fatty acid ester.
Aplicaciones Científicas De Investigación
1. Potential in Antimicrobial and Antioxidant Applications
Hexyl tetradecanoate, as part of the tetradecanoic acid family, has been studied for its antimicrobial and antioxidant properties. Research indicates that monohydroxy tetradecanoic acid isomers, which are structurally related to hexyl tetradecanoate, exhibit notable antielastase, antiurease, and antioxidant activities. These properties suggest potential applications in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2014).
2. Application in Fluid Resuscitation
While not directly related to hexyl tetradecanoate, research on hydroxyethyl starch (HES), which is a derivative of tetradecanoic acid, provides insights into its medical applications. HES is used in fluid resuscitation in intensive care units, particularly for patients with severe sepsis (Perner et al., 2012).
3. Enzymatic Oxidation and Biochemical Transformations
The enzymatic oxidation of tetradecanoic acid by cytochrome P450(BioI) (CYP107H1) highlights its biochemical transformations, producing various hydroxy fatty acids. This enzymatic specificity can be leveraged in biochemical and pharmaceutical applications (Cryle et al., 2003).
Propiedades
Número CAS |
42231-99-2 |
|---|---|
Nombre del producto |
Hexyl tetradecanoate |
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
hexyl tetradecanoate |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-14-15-16-18-20(21)22-19-17-8-6-4-2/h3-19H2,1-2H3 |
Clave InChI |
JIFCVUWJQMDNTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCCCCCC |
Otros números CAS |
42231-99-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



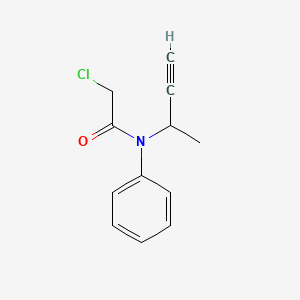
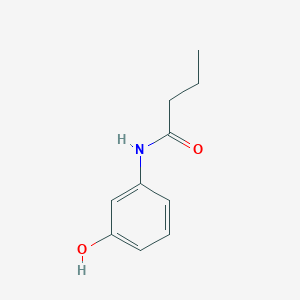
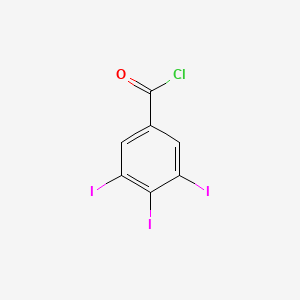
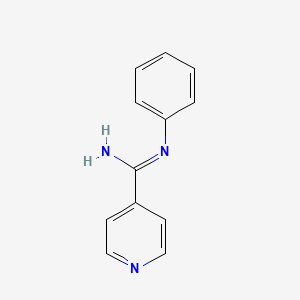

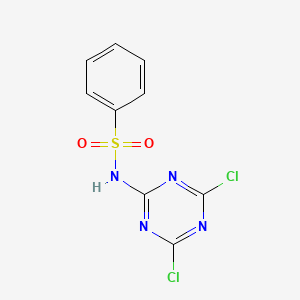


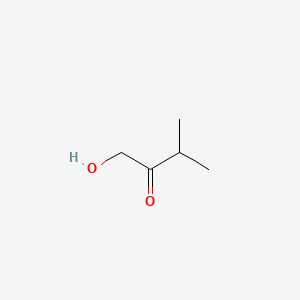
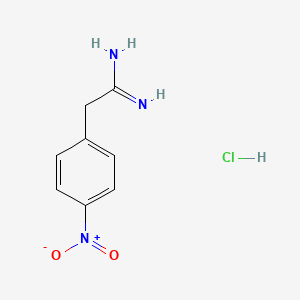
![2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B1615686.png)
